Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It acts as an inhibitor for various enzymes and receptors, making it useful in studying biological pathways and disease mechanisms.
Material Sciences: The compound’s unique structure allows for applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of these targets and affecting various biological pathways . For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and proliferative signaling pathways .
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with beneficial properties as antimetabolites in purine biochemical reactions.
1,2,4-Triazole Derivatives: These compounds have shown significant cytotoxic effects against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
WCXWSUZEVIFCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1C)C |
Origin of Product |
United States |
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